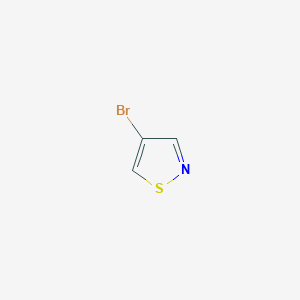

4-Bromisothiazol

Übersicht

Beschreibung

4-Bromoisothiazole is a brominated heterocyclic compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the construction of complex organic molecules.

Synthesis Analysis

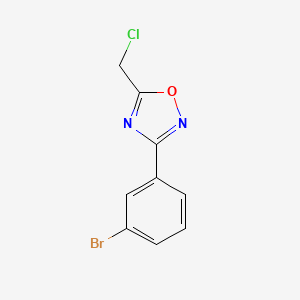

The synthesis of 4-bromoisothiazole derivatives has been explored through different methodologies. For instance, solar photo-thermochemical syntheses have been employed to create 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating the potential for greener synthetic approaches . Additionally, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole building block, has been achieved, with subsequent cross-coupling reactions yielding a range of disubstituted oxazoles . These methods highlight the synthetic versatility of brominated heterocycles and their utility in constructing more complex structures.

Molecular Structure Analysis

The molecular structure of brominated heterocycles, including 4-bromoisothiazole derivatives, has been investigated using various spectroscopic and computational techniques. For example, the synthesis and antimicrobial properties of a benzoxazole derivative were reported, with its molecular structure being optimized and investigated using computational methods . This analysis provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.

Chemical Reactions Analysis

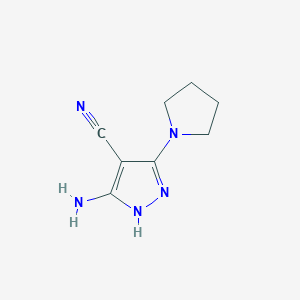

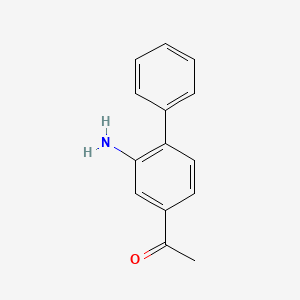

4-Bromoisothiazole and its derivatives participate in a variety of chemical reactions. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been reported, leading to the efficient synthesis of poly-substituted triazoles . Furthermore, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) has been determined, showcasing the stability of such complexes and the role of intramolecular hydrogen bonds . These studies exemplify the reactivity of brominated heterocycles in forming new bonds and complex structures.

Physical and Chemical Properties Analysis

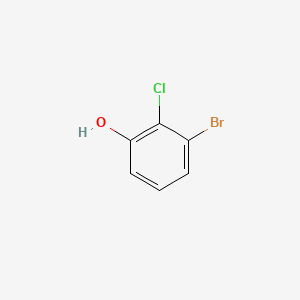

The physical and chemical properties of 4-bromoisothiazole derivatives are influenced by the presence of the bromine atom and the heterocyclic framework. The crystal structures of two 4-bromopyrazole derivatives have been determined, revealing the formation of a three-dimensional network through intermolecular hydrogen bonding . Additionally, the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles from 5-bromoisothiazoles has been explored, indicating the susceptibility of these compounds to nucleophilic attack . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-Bromisothiazol: dient als vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um komplexere Moleküle zu konstruieren, insbesondere solche, die den Isothiazolring enthalten, der eine Kernstruktur in vielen biologisch aktiven Verbindungen ist. Beispielsweise kann es palladiumkatalysierten Kreuzkupplungsreaktionen unterzogen werden, um Arylisothiazole zu bilden .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wurden This compound-Derivate auf ihre potenziellen medizinischen Eigenschaften untersucht. Sie sind Vorläufer bei der Synthese von Verbindungen mit antiviraler Aktivität gegen Krankheiten wie Polio . Darüber hinaus haben Modifikationen dieser Verbindung zur Entwicklung neuer Antibiotika geführt.

Entwicklung von Pflanzenschutzmitteln

Isothiazol-Derivate, die unter Verwendung von This compound synthetisiert werden, sind in der Agrochemie von Bedeutung. Sie werden zur Herstellung von Fungiziden, Herbiziden und Insektiziden verwendet. Die Reaktivität des Isothiazolrings ermöglicht die Entwicklung von Verbindungen, die wirksam sind, um Nutzpflanzen vor verschiedenen Schädlingen und Krankheiten zu schützen .

Farbstoffherstellung

Die chemische Industrie verwendet This compound bei der Synthese von Farbstoffen. Seine Reaktivität mit verschiedenen funktionellen Gruppen ermöglicht die Produktion einer Vielzahl von Farbstoffen, die in Textilien und anderen Materialien verwendet werden .

Materialwissenschaften

In den Materialwissenschaften wird This compound verwendet, um organische Verbindungen zu synthetisieren, die Teil von elektronischen Materialien sind. Diese Materialien finden Anwendung bei der Herstellung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten .

Antifungalmittel

Untersuchungen haben gezeigt, dass Isothiazolsulfide, die von This compound abgeleitet werden können, antifungale Eigenschaften aufweisen. Dies macht sie wertvoll für die Entwicklung von Antifungalmitteln, die in medizinischen Behandlungen und Konservierungsstoffen verwendet werden können .

Anti-HIV-Mittel

Isothiazolcarboxylate, die aus This compound synthetisiert werden, haben sich als vielversprechende Anti-HIV-Mittel erwiesen. Diese Verbindungen sind Teil der laufenden Forschung, um neue Behandlungen für HIV/AIDS zu finden .

Entzündungshemmende und hypolipidämische Mittel

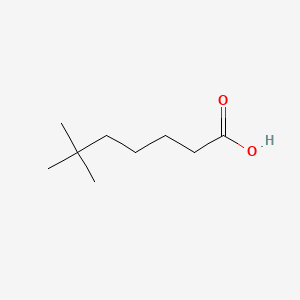

Die Modifikation von This compound zur Herstellung von Carbonsäurederivaten hat zur Entdeckung von Verbindungen mit entzündungshemmenden und hypolipidämischen Wirkungen geführt. Diese sind wichtig bei der Behandlung chronischer Krankheiten wie Arthritis und Hyperlipidämie .

Safety and Hazards

Wirkmechanismus

Target of Action

Isothiazoles, a class of compounds to which 4-bromoisothiazole belongs, have been found to be involved in various biological activities

Mode of Action

Isothiazoles are known to interact with their targets in a variety of ways, depending on the specific compound and target . The interaction of 4-Bromoisothiazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isothiazoles have been found to be involved in a wide range of selective transformations . The downstream effects of these transformations depend on the specific isothiazole compound and the biochemical pathway in which it is involved.

Pharmacokinetics

It has been suggested that 4-bromoisothiazole has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact its bioavailability.

Result of Action

Isothiazoles have been found to exhibit high biological activity and can be used as effective new drugs and plant protection chemicals .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

4-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGKUQWKQVTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409450 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24340-77-0 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)

![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)